molecular formula C13H16FNO3 B8011954 Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8011954
M. Wt: 253.27 g/mol
InChI Key: MDSGTKLDIYJRNX-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H16FNO3 and a molecular weight of 253.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group, a fluorine atom, and a hydroxymethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and fluorinating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development .

Properties

IUPAC Name

benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSGTKLDIYJRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
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